

# An In-depth Technical Guide to Tris(dimethylamino)silane: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Tris(dimethylamino)silane, commonly abbreviated as TDMAS, is a versatile organosilicon compound with the chemical formula ((CH<sub>3</sub>)<sub>2</sub>N)<sub>3</sub>SiH.[1] It is a colorless to light yellow liquid characterized by a pungent, ammonia-like odor.[2] TDMAS has garnered significant attention in various high-technology fields, particularly as a precursor in the deposition of silicon-based thin films for the semiconductor industry.[3] Its unique chemical structure and reactivity also make it a compound of interest in organic synthesis and materials science. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to TDMAS.

## **Chemical and Physical Properties**

**Tris(dimethylamino)silane** is a volatile and highly reactive liquid. It is soluble in many organic solvents, such as ether and benzene, but reacts violently with water and moisture in the air, liberating dimethylamine.[2] Due to its flammability and reactivity, it must be handled with care in an inert atmosphere.[1]

#### **Quantitative Data Summary**



A summary of the key physical and chemical properties of **Tris(dimethylamino)silane** is presented in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>19</sub> N <sub>3</sub> Si	[1]
Molecular Weight	161.32 g/mol	
CAS Number	15112-89-7	
Appearance	Colorless to light yellow liquid	[2]
Odor	Pungent, ammonia-like	[2]
Boiling Point	142-148 °C	[1]
Melting Point	-90 °C	
Density	0.838 g/mL at 25 °C	
Refractive Index	1.4247 at 20 °C	
Flash Point	-8.89 to 0.00 °C (closed cup)	
Vapor Pressure	7 Torr at 20 °C; 13 Torr at 36 °C; 16 Torr at 40 °C	[4]

### **Molecular Structure and Bonding**

The molecular structure of **Tris(dimethylamino)silane** consists of a central silicon atom bonded to one hydrogen atom and three dimethylamino groups. While a definitive gas-phase electron diffraction study for TDMAS is not readily available in the public domain, studies on analogous compounds such as bis(dimethylamino)silane provide insights into its likely structural parameters. In bis(dimethylamino)silane, the Si-N bond length is approximately 170.8 pm, the C-N bond length is about 146.0 pm, and the N-Si-N bond angle is around 112°.[5] It is expected that the bond lengths and angles in TDMAS are of a similar magnitude. The nitrogen atoms in the dimethylamino groups are nearly planar, suggesting some degree of  $p\pi$ -d $\pi$  interaction between the nitrogen lone pairs and the silicon d-orbitals.



A simplified representation of the logical relationship of the atoms in the **Tris(dimethylamino)silane** molecule is shown below.

Caption: Ball-and-stick representation of the Tris(dimethylamino)silane molecule.

# **Spectroscopic Properties**

Spectroscopic techniques are essential for the characterization and purity assessment of **Tris(dimethylamino)silane**.

#### Infrared (IR) Spectroscopy

The infrared spectrum of TDMAS exhibits characteristic absorption bands corresponding to its functional groups. The Si-H stretching vibration is readily identifiable and typically appears in the range of 2280-2080 cm<sup>-1</sup>.[6] The exact position is sensitive to the electronegativity of the substituents on the silicon atom. In the context of its surface reactions during atomic layer deposition (ALD), the Si-H stretching vibration has been observed at approximately 2247 cm<sup>-1</sup> and 2216 cm<sup>-1</sup>.[7] Other significant vibrational modes include C-H stretching vibrations from the methyl groups, which are typically observed between 2975 cm<sup>-1</sup> and 2807 cm<sup>-1</sup>, and Si-N stretching vibrations.[7] A strong Si-N-Si band in related compounds is found around 915 cm<sup>-1</sup>.

Table of Key IR Vibrational Assignments (from surface studies):

Frequency (cm <sup>-1</sup> )	Assignment	Reference(s)
3737	O-H stretch (surface species)	[7]
2975	CH₃ antisymmetric stretch	[7]
2902	CH₂ antisymmetric stretch	[7]
2882	CH₃ symmetric stretch	[7]
2855	CH₂ symmetric stretch	[7]
2807	C-H Stretch (Bohlmann band)	[7]
2247, 2216	Si-H stretch	[7]
	,	



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While a detailed, publicly available, fully assigned NMR spectrum for **Tris(dimethylamino)silane** is scarce, the expected chemical shifts can be inferred from its structure.

- ¹H NMR: Two main resonances are expected: a signal for the proton attached directly to the silicon (Si-H) and a signal for the protons of the methyl groups on the nitrogen atoms. The Si-H proton would likely appear as a singlet, and its chemical shift would be influenced by the silicon's electronic environment. The methyl protons would also likely appear as a singlet, integrating to 18 protons.
- ¹³C NMR: A single resonance is expected for the methyl carbons of the dimethylamino groups.

#### **Mass Spectrometry**

The mass spectrum of **Tris(dimethylamino)silane** obtained by electron ionization (EI) would be expected to show a molecular ion peak (M<sup>+</sup>) at m/z 161. The fragmentation pattern would likely be dominated by the loss of a dimethylamino group ([M - N(CH<sub>3</sub>)<sub>2</sub>]<sup>+</sup>) and other characteristic fragments resulting from cleavage of the Si-N and C-N bonds.

# Experimental Protocols Synthesis of Tris(dimethylamino)silane

Several methods for the synthesis of **Tris(dimethylamino)silane** have been reported, primarily in the patent literature. A common approach involves the reaction of trichlorosilane (HSiCl<sub>3</sub>) with a source of dimethylamine.

Representative Synthesis Procedure (based on patent literature):

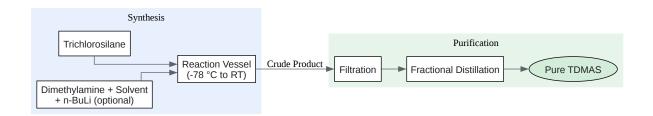
This procedure is a generalized representation and should be adapted with appropriate safety precautions and laboratory techniques.

Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a
dropping funnel, a condenser, and an inlet for inert gas (e.g., nitrogen or argon) is assembled
and flame-dried.



- Reagent Preparation: Under an inert atmosphere, a solution of dimethylamine in a suitable anhydrous solvent (e.g., n-hexane or n-heptane) is prepared in the reaction flask.[8]
- Lithiation (optional, but common): The solution is cooled to a low temperature (e.g., -78 °C), and an organolithium reagent, such as n-butyllithium, is added dropwise to form lithium dimethylamide.[8] The reaction mixture is typically stirred for several hours at this temperature.
- Reaction with Trichlorosilane: Trichlorosilane is added dropwise to the cooled reaction mixture.[8] The reaction is highly exothermic and the temperature should be carefully controlled. The mixture is then allowed to warm to room temperature and stirred for an extended period (e.g., 24 hours).[8]
- Work-up and Purification: The reaction mixture is filtered to remove any precipitated salts.
   The filtrate is then subjected to fractional distillation to isolate the
   Tris(dimethylamino)silane product. The fraction collected between 142-145 °C is typically the desired product.[8]

The following diagram illustrates the general workflow for the synthesis and purification of **Tris(dimethylamino)silane**.



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Caption: General workflow for the synthesis and purification of **Tris(dimethylamino)silane**.

#### **Purification by Fractional Distillation**



Fractional distillation is the primary method for purifying **Tris(dimethylamino)silane**.

#### General Procedure:

- Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a
  fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux
  indentations), a condenser, and a receiving flask, is assembled. All glassware must be
  thoroughly dried.
- Distillation: The crude **Tris(dimethylamino)silane** is placed in the distillation flask with a few boiling chips. The apparatus is maintained under an inert atmosphere. The flask is heated gently, and the temperature at the top of the column is monitored.
- Fraction Collection: The fraction that distills at a constant temperature corresponding to the boiling point of Tris(dimethylamino)silane (142-148 °C) is collected in the receiving flask.[9]
   For high-purity electronic grade material, more sophisticated distillation techniques, potentially involving multiple columns and precise temperature and pressure control, may be employed.[10]

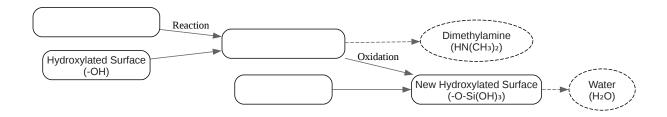
#### **Applications in Research and Development**

**Tris(dimethylamino)silane** is a key precursor in the semiconductor industry for the deposition of silicon-containing thin films, such as silicon nitride (SiN<sub>x</sub>), silicon oxide (SiO<sub>2</sub>), and silicon carbonitride (SiCN), via chemical vapor deposition (CVD) and atomic layer deposition (ALD).[3] Its high volatility and reactivity at relatively low temperatures make it suitable for these applications. The ability to form conformal thin films is crucial for the fabrication of modern microelectronic devices.

The reaction mechanism of TDMAS in ALD involves its reaction with surface hydroxyl groups, leading to the formation of a silicon-containing monolayer and the release of dimethylamine. Subsequent exposure to an oxidizing agent, such as hydrogen peroxide, removes the remaining ligands and forms a new hydroxylated surface for the next cycle.

The following diagram depicts a simplified signaling pathway for the surface reactions of TDMAS during SiO<sub>2</sub> ALD.





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Caption: Simplified reaction pathway of TDMAS in SiO<sub>2</sub> Atomic Layer Deposition.

## Safety and Handling

**Tris(dimethylamino)silane** is a hazardous chemical that requires strict safety protocols. It is highly flammable and reacts violently with water.[1] It is toxic if it comes into contact with skin and can be fatal if inhaled.[1] TDMAS is also corrosive and can cause severe skin burns and eye damage.[1]

#### **Handling Precautions:**

- Work in a well-ventilated fume hood.
- Handle under an inert atmosphere (e.g., nitrogen or argon).
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Store in a tightly sealed container in a cool, dry place away from moisture.

In case of exposure, immediate medical attention is necessary.

#### Conclusion



**Tris(dimethylamino)silane** is a valuable precursor with significant applications in the semiconductor industry and potential uses in other areas of chemical synthesis and materials science. A thorough understanding of its chemical and physical properties, structure, and reactivity is essential for its safe and effective use. This guide has provided a comprehensive overview of the current knowledge on TDMAS, including quantitative data, experimental considerations, and safety information, to support researchers and professionals in their work with this important compound.

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